REACTION_CXSMILES
|
C(NC1C=CC(S([N:14]=[N+:15]=[N-])(=O)=O)=CC=1)(=O)C.C(N(CC)CC)C.[C:24]1(=[O:31])[CH2:29][CH2:28][CH2:27][C:26](=[O:30])[CH2:25]1>ClCCl>[N+:14](=[C:25]1[C:26](=[O:30])[CH2:27][CH2:28][CH2:29][C:24]1=[O:31])=[N-:15]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C1(CC(CCC1)=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 75 minutes at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at a temperature below 30° C.
|
Type
|
TEMPERATURE
|
Details
|
by external cooling
|
Type
|
FILTRATION
|
Details
|
then filtered on Celite
|
Type
|
CONCENTRATION
|
Details
|
After concentration to approximately 300 ml
|
Type
|
WASH
|
Details
|
the filtrate is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The brown-yellow solid (14 g; 88%) obtained by evaporation of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
that obtained in Example 55.1
|
Reaction Time |
75 min |
Name
|
|
Type
|
|
Smiles
|
[N+](=[N-])=C1C(CCCC1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |